Ammonium periodate

Energetic Materials DFT Calculation Ignition Sensitivity

Sourcing high-purity ammonium periodate for energetic oxidizer research is challenging due to supply fragmentation and strict hazardous-material logistics. This compound directly resolves those constraints. • Reliable purity at 98% minimizes experimental variability in ignition-sensitivity and DFT-modeling studies. • Quantified electronic band gap (2.92 eV) and bulk modulus (25.87 GPa) make it a superior surrogate for ammonium perchlorate in chlorine-free propellant development. • Available through BenchChem's compliant hazardous-goods supply chain with documented safety handling and global dispatch.

Molecular Formula H4INO4
Molecular Weight 208.941 g/mol
CAS No. 13446-11-2
Cat. No. B084318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium periodate
CAS13446-11-2
Molecular FormulaH4INO4
Molecular Weight208.941 g/mol
Structural Identifiers
SMILES[NH4+].[O-]I(=O)(=O)=O
InChIInChI=1S/HIO4.H3N/c2-1(3,4)5;/h(H,2,3,4,5);1H3
InChIKeyURGYLQKORWLZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Periodate Procurement Guide


Ammonium periodate (API), CAS 13446-11-2, is an inorganic salt composed of an ammonium cation (NH₄⁺) and a periodate anion (IO₄⁻). It presents as colorless crystals with a density of 3.056 g/cm³ and a water solubility of 2.7 g/100mL at 20°C . As a periodate, it contains iodine in its highest oxidation state of +7, making it a strong oxidizing agent [1]. Its inherent instability under heat and friction, leading to explosive decomposition, defines its primary differentiation as an energetic oxidizer, distinct from its more stable periodate counterparts [2].

Energetic oxidizer with distinct proton-transfer decomposition
Ignition sensitivity and mechanical stress response studies
Periodate-selective analytical probe for complex matrices
Synthesis of organic-soluble periodate reagents

Ammonium Periodate vs. Other Periodates


The oxidative capacity of periodate salts is derived from the IO₄⁻ anion, which is common to the sodium and potassium analogs. However, the choice of counter-cation (Na⁺, K⁺, NH₄⁺) critically determines the compound's solubility profile, thermal stability, and, most importantly, its energetic and mechanical properties [1]. While sodium and potassium periodates are valued for their stability and use in controlled aqueous oxidations, ammonium periodate's unique decomposition mechanism, driven by proton transfer from the NH₄⁺ cation to the periodate anion, creates a pathway for explosive deflagration and ignition sensitivity that is absent in its alkali metal counterparts [2]. This fundamental difference precludes simple substitution in applications requiring tailored energetic performance or specific oxidative behavior in non-aqueous media.

Attribute
Ammonium Periodate
Na/K Periodates
Decomposition pathway
Proton-transfer driven, may deflagrate under heat or friction
Thermally stable, controlled aqueous oxidation
Water solubility
Moderate aqueous solubility
KIO₄: slightly soluble; NaIO₄: higher but stability may differ

Direct substitution may alter energetic performance, solubility profile, and thermal stability. Verify decomposition pathway for intended application.

Ammonium Periodate Comparative Evidence


Band Gap vs. Ammonium Perchlorate

Density functional theory (DFT) calculations reveal that ammonium periodate (API) is an electronic semiconductor with a band gap of 2.92 eV, in contrast to ammonium perchlorate (APC), which is an insulator with a band gap of 6.21 eV [1]. This significantly smaller band gap in API facilitates electronic excitation under thermal or mechanical stress, providing a key mechanism for its greater ignition sensitivity [2].

Band gap (Δg)
Head-to-head
2.92 eV
vs APC: 6.21 eV
Lower band gap supports higher ignition sensitivity
DFT calculation context
Energetic Materials DFT Calculation Ignition Sensitivity

Bulk Modulus vs. Ammonium Perchlorate

DFT calculations demonstrate that ammonium periodate (API) is mechanically more rigid than ammonium perchlorate (APC). API exhibits a higher bulk modulus (K) of 25.87 GPa compared to 21.42 GPa for APC [1]. While shear moduli (G) are similar (9.75 GPa for API vs. 9.42 GPa for APC), the combination of higher K and similar G means API will experience more shear stress than compressive stress under frictional forces, promoting lattice destabilization [2].

Bulk modulus (K)
Head-to-head
25.87 GPa
vs APC: 21.42 GPa
Higher K with similar G indicates more shear stress response
DFT calculation context
Energetic Materials DFT Calculation Mechanical Properties

Aqueous Solubility vs. Potassium Periodate

The water solubility of ammonium periodate is 2.7 g/100mL at 20°C . In comparison, potassium periodate (KIO₄) is described as "slightly soluble" and is specifically noted as one of the less soluble potassium salts, owing to its large anion [1]. This difference in solubility profile is a key factor in reagent selection for aqueous analytical or synthetic procedures.

Water solubility
Cross-study
2.7 g/100mL
vs KIO₄: slightly soluble
Moderate solubility enables distinct reagent preparation protocols
At 20°C, class-level inference
Analytical Chemistry Solubility Reagent Selection

Pressure-Induced Phase Transition

DFT calculations predict that ammonium periodate (API) undergoes a crystallographic phase transition from a tetragonal (APIT) to a monoclinic (APIM) phase at a pressure of approximately 3 GPa . This transition is accompanied by a decrease in Young's modulus from 25.99 GPa for the tetragonal phase to 16.27 GPa for the monoclinic phase [1]. This demonstrates a pressure-dependent loss of mechanical rigidity, a key feature that explains its unique shear-induced ignition mechanism, which is not observed in related periodate salts.

Pressure-induced transition
DFT prediction
~3 GPa transition
Young's modulus drop 25.99 → 16.27 GPa
Phase transition correlates with shear-induced ignition mechanism
Reported DFT calculation
Energetic Materials Polymorphism Ignition Mechanism

Oxidation State: Periodate vs. Iodate

In a comparative study of six spectroscopic methods for detecting oxidants in urine, the periodate ion (IO₄⁻) demonstrated a unique response profile. It responded to chromogenic oxidation with the highest oxidation number (ON = 8), whereas its closest analog, the iodate ion (IO₃⁻), responded only with an oxidation number of 6 [1]. Conversely, periodate had the lowest response (ON = 2) in a separate chromogenic complex assay, demonstrating its distinct reactivity profile compared to iodate.

Effective oxidation number
Head-to-head
ON = 8
vs Iodate: ON = 6
Distinct probe response may support method specificity
Chromogenic oxidation assay context
Analytical Chemistry Spectroscopy Oxidation Number

Ammonium Periodate Key Applications


Ignition Sensitivity Modeling

Ammonium periodate serves as a superior model compound for studying the fundamental mechanisms of ignition sensitivity in energetic oxidizers. As established in Section 3, its significantly smaller electronic band gap (2.92 eV vs. 6.21 eV) and pressure-induced phase transition provide a quantifiable and unique platform for computational and experimental studies, far outperforming ammonium perchlorate (APC) for investigating shear-induced ignition phenomena .

Chromogenic Assay Probe

The distinct behavior of the periodate ion, exhibiting an effective oxidation number of 8 in specific chromogenic assays compared to 6 for iodate, as detailed in the comparative evidence , positions ammonium periodate as a valuable analytical probe. This unique response allows for greater specificity in complex sample matrices, making it a preferred choice for methods requiring differentiation between periodate and other iodine oxyanions.

Chlorine-Free Propellant Oxidizer

For researchers investigating next-generation, chlorine-free solid propellants, ammonium periodate presents a viable alternative to ammonium perchlorate. As shown in the mechanical property evidence, its higher bulk modulus (25.87 GPa vs. 21.42 GPa for APC) and unique stress response suggest a different performance and handling profile. Its potential as a chlorine-free oxidizer, as referenced in recent propellant patents , makes it a strategic compound for environmentally conscious formulation development.

Soluble Periodate Reagent Intermediate

Ammonium periodate is a logical starting material for the synthesis of more soluble, organic-soluble periodate oxidants like tetrabutylammonium periodate (TBAPI). While TBAPI is a known selective oxidant, its preparation often involves metathesis reactions. Ammonium periodate, with its higher water solubility compared to potassium periodate, can serve as a more convenient source of the periodate anion for such transformations in biphasic or aqueous-organic media, streamlining the synthesis of advanced reagents .

Application
Selection Property
Validation Focus
Ignition sensitivity research
Reported electronic band gap and mechanical response
Shear-induced ignition mechanism vs. AP
Periodate-selective analytical detection
Distinct oxidation number response
Method specificity in complex matrices
Chlorine-free propellant oxidant research
Mechanical stress distribution profile
Formulation performance and handling context
Synthesis of organic-soluble periodates
Moderate aqueous solubility advantage
Metathesis reaction efficiency

Technical Documentation Hub

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58 linked technical documents
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